

Unveiling the Inverse Agonist Activity of (E/Z)-GSK5182: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **(E/Z)-GSK5182**, a potent and selective inverse agonist of the Estrogen-Related Receptor Gamma (ERRy), with other relevant compounds. Experimental data is presented to objectively demonstrate its performance, supported by detailed protocols for key assays.

Comparative Analysis of ERRy Modulators

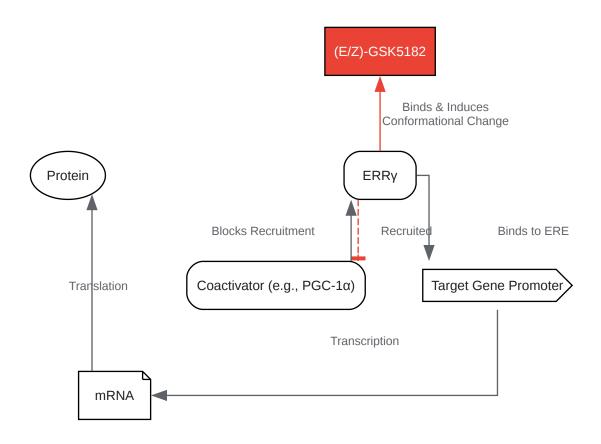
(E/Z)-GSK5182 distinguishes itself as a highly selective inverse agonist of ERRy. Its efficacy is highlighted when compared to other known modulators of this nuclear receptor. The following table summarizes the key quantitative data for **(E/Z)-GSK5182** and comparator compounds.

Compound	Target(s)	Activity	IC50 / EC50	Selectivity
(E/Z)-GSK5182	ERRy	Inverse Agonist	79 nM	High selectivity over ERRα and ERα
4- Hydroxytamoxife n (4-OHT)	ERα, ERRy	Antagonist/Invers e Agonist	μM range for ERRγ	Binds to both ERα and ERRy
GSK4716	ERRy	Agonist	-	Selective for ERRy



Mechanism of Action: Inhibition of ERRy Transcriptional Activity

(E/Z)-GSK5182 exerts its inverse agonist activity by binding to the ligand-binding domain of ERRy. This binding event induces a conformational change in the receptor, which in turn prevents the recruitment of coactivators, such as PGC-1α, that are essential for the transcriptional activation of target genes. This leads to a dose-dependent decrease in the constitutive activity of ERRy.



Click to download full resolution via product page

Caption: ERRy signaling pathway and the inhibitory action of (E/Z)-GSK5182.

Experimental Workflow for Characterization

The inverse agonist activity of **(E/Z)-GSK5182** can be confirmed through a series of in vitro experiments. A typical workflow involves a primary screen using a reporter assay, followed by secondary assays to analyze the effect on target gene and protein expression.





Click to download full resolution via product page

To cite this document: BenchChem. [Unveiling the Inverse Agonist Activity of (E/Z)-GSK5182: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612324#confirming-the-inverse-agonist-activity-of-e-z-gsk5182]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com